molecular formula C6H3Cl3S B1197574 2,4,5-Trichlorothiophenol CAS No. 3773-14-6

2,4,5-Trichlorothiophenol

Cat. No. B1197574
CAS RN: 3773-14-6
M. Wt: 213.5 g/mol
InChI Key: JARIALSGFXECCH-UHFFFAOYSA-N
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Description

2,4,5-Trichlorothiophenol (C6H3Cl3S) is a compound with a molecular weight of 213.5 g/mol . It is also known by other names such as 2,4,5-Trichlorobenzenethiol and Renacit II .


Synthesis Analysis

The formation of persistent organic pollutants from the combustion of 2,4,5-Trichlorothiophenol has been studied . The formation of these pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichlorothiophenol consists of a thiophenol group with three chlorine atoms attached at the 2, 4, and 5 positions .


Chemical Reactions Analysis

A detailed mechanistic and kinetic analysis of Polychlorinated dibenzothiophene (PCDT) and Polychlorinated thianthrene (PCTA) formation from the combustion of 2,4,5-Trichlorothiophenol has been presented . It is shown that the formation of these persistent organic pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts .


Physical And Chemical Properties Analysis

2,4,5-Trichlorothiophenol appears as colorless needles, gray flakes, or off-white lumpy solid . It has a phenolic odor and was formerly used as a fungicide and bactericide .

Scientific Research Applications

Formation of Persistent Organic Pollutants from Combustion

  • Summary of the Application : 2,4,5-Trichlorothiophenol is used in research to study the formation of persistent organic pollutants (POPs) during combustion . The pollutants of interest are Polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which are sulfur analogues of dioxins .
  • Methods of Application or Experimental Procedures : The study involves a detailed mechanistic and kinetic analysis of PCDT and PCTA formation from the combustion of 2,4,5-Trichlorothiophenol . This is done using density functional theory investigations .
  • Results or Outcomes : The formation of these persistent organic pollutants is more favourable, both kinetically and thermodynamically, than their analogous dioxin counterparts . This is rationalized in terms of the different influences of the S-H and O-H moieties in the 2,4,5-Trichlorothiophenol and 2,4,5-trichlorophenol precursors .

Formation of Polychlorinated Thianthrene/Dibenzothiophenes

  • Summary of the Application : 2,4,5-Trichlorothiophenol is used in research to study the formation of Polychlorinated thianthrene/dibenzothiophenols (PCTA/DTs) from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol . These are sulfur analogues compounds to polychlorinated dibenzo-p-dioxin/dibenzofurans (PCDD/Fs) .
  • Methods of Application or Experimental Procedures : The study involves a detailed mechanistic and kinetic analysis of PCTA/DTs formation from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol . This is done using quantum chemical calculations .
  • Results or Outcomes : The study shows that pathways that ended with elimination of Cl step were dominant over pathways ended with elimination of the H step . The water molecule has a negative catalytic effect on the H-shift step and hinders the formation of PCDTs from 2,4-Dichlorothiophenol .

Formation of Polychlorinated Thianthrene/Dibenzothiophenes from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol

  • Summary of the Application : 2,4,5-Trichlorothiophenol is used in research to study the formation of Polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol . These are sulfur analogues compounds to polychlorinated dibenzo-p-dioxin/dibenzofurans (PCDD/Fs) .
  • Methods of Application or Experimental Procedures : The study involves a detailed mechanistic and kinetic analysis of PCTA/DTs formation from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol . This is done using quantum chemical calculations .
  • Results or Outcomes : The study shows that pathways that ended with elimination of Cl step were dominant over pathways ended with elimination of the H step . The water molecule has a negative catalytic effect on the H-shift step and hinders the formation of PCDTs from 2,4-Dichlorothiophenol .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,5-trichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARIALSGFXECCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191167
Record name 2,4,5-Trichlorothiophenol
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Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichlorothiophenol

CAS RN

3773-14-6
Record name 2,4,5-Trichlorobenzenethiol
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Record name 2,4,5-Trichlorothiophenol
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Record name 3773-14-6
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Record name 2,4,5-Trichlorothiophenol
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Record name 2,4,5-trichlorothiophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JE Bakke, JK Huwe, DJ Mulford, Å Bergman - Xenobiotica, 1992 - Taylor & Francis
1. More than 60% of oral doses of 14 C-1,2,4-trichlorobenzene (ca. 21 mg/kg) administered to rats were excreted in bile as S-trichlorophenyl-mercapturic acid pathway metabolites. 2. …
Number of citations: 16 www.tandfonline.com
T Dar, K Shah, B Moghtaderi, AJ Page - Journal of molecular modeling, 2016 - Springer
Polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA) are sulfur analogues of dioxins, such as polychlorinated dibenzo-p-dioxins and polychlorinated …
Number of citations: 6 link.springer.com
RD Lingg, WH Kaylor, SM Pyle, FC Kopfler… - Drug Metabolism and …, 1982 - Citeseer
Materials and Methods Chemicals.“Cl, 2, 4-TCB (uniformly labeled) with a specific activity of 3.87 mCi/mmol was purchased from New England Nuclear (Boston, Mass.). The …
Number of citations: 23 citeseerx.ist.psu.edu
V Bártl, V Kmoníček, Z Šedivý, E Svátek… - Collection of …, 1984 - cccc.uochb.cas.cz
Reactions of 2,4,5-trichlorothiophenol (II) with 2-iodobenzoic acid and 2,3-dichlorothiopheno with 3,5-dichloro-2-iodobenzoic acid gave the acids III and IX which were cyclized to …
Number of citations: 2 cccc.uochb.cas.cz
PA Van Zwieten, JA Van Velthuijsen… - Recueil des Travaux …, 1961 - Wiley Online Library
The preparation of some aryl‐pyridyl sulphides with potential acaricidal properties is described. In the compounds synthesized the benzene nucleus is substituted with a para‐chlorine …
Number of citations: 11 onlinelibrary.wiley.com
J Zakrzewski, B Huras, A Kiełczewska… - … für Naturforschung B, 2018 - degruyter.com
Selenium analogs of phenoxyacetic herbicides, namely 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), 2-(2,4-dichlorophenoxy)acetic acid (2,4-D), 2-(4-chloro-2-methylphenoxy)…
Number of citations: 2 www.degruyter.com
PA van Zwieten, E Seutter… - Recueil des Travaux …, 1963 - Wiley Online Library
The formation of polymeric materials from sodium 2,4,5‐trichloro‐ and sodium 2,4,5‐tribromothiophenolates is described. The reaction takes place upon heating the sodium …
Number of citations: 1 onlinelibrary.wiley.com
M Altarawneh, T Dar… - Journal of Chemical & …, 2012 - ACS Publications
Thermochemical parameters of the complete series of congeners of chlorinated thiophenols are derived based on the accurate chemistry model of CBS-QB3. The effect of the change in …
Number of citations: 17 pubs.acs.org
WV Farrar - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
2, 4, 5-Trichlorobenzenesulphonyl chloride and some related compounds react with ammonia to give a mixture of the sulphonamide and the ammonium salt of the disulphonimide (I; X= …
Number of citations: 1 pubs.rsc.org
JCC Pan - 1985 - search.proquest.com
The possibility of epoxides as metabolites of lindane,(gamma)-hexachlorocyclohexane, was investigated. Synthesis of epoxides of four primary metabolites of lindane namely (gamma)-…
Number of citations: 1 search.proquest.com

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